1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H9N3O2 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-pyridin-4-ylimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-15-11(9-4-6-14-7-5-9)10-3-1-2-8-16(10)12/h1-8H,(H,17,18) |
InChI Key |
BXARIJOHGMGKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Ritter-Type Reaction via Nitrilium Ion Intermediate
A recent method involves an intermolecular Ritter-type reaction catalyzed by bismuth triflate (Bi(OTf)3) and p-toluenesulfonic acid (p-TsOH), where a carbocation intermediate is attacked by a nitrile nucleophile, forming a nitrilium ion that cyclizes intramolecularly with the pyridine moiety to yield the imidazo[1,5-a]pyridine core.
- Starting materials: 2-aminopyridine derivatives and acetonitrile or substituted nitriles.
- Conditions: Heating in 1,2-dichloroethane (DCE) at 150 °C overnight in a sealed tube.
- Catalysts: 5 mol% Bi(OTf)3 and 7.5 equivalents of p-TsOH·H2O.
- Work-up: Quenching with saturated NaHCO3, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
This method yields the desired 1-(pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid derivatives in moderate to excellent yields (33% to 95%), depending on the nitrile substrate used. For example, naphthalenecarbonitrile gave a 95% yield, while para-iodobenzonitrile gave only 33%.
| Entry | Nitrile Substrate | Yield (%) | Notes |
|---|---|---|---|
| 2b | Acetonitrile | 75 | Standard substrate |
| 2c | Hydroxyl and bromine substituted nitrile | 86 | Tolerates functional groups |
| 2d | Para-iodobenzonitrile | 33 | Lower yield |
| 2e | Naphthalenecarbonitrile | 95 | Excellent yield |
Iodine-Mediated sp3 C–H Amination (Transition-Metal-Free)
An alternative approach uses molecular iodine (I2) to mediate oxidative sp3 C–H amination of 2-pyridyl ketones with alkylamines, leading to imidazo[1,5-a]pyridine derivatives in a one-pot reaction.
- Starting materials: 2-pyridyl ketones and alkylamines.
- Conditions: Sodium acetate as base, iodine as oxidant, mild heating.
- Advantages: Transition-metal-free, operationally simple, scalable.
- Yield: Efficient formation of various 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives.
Although this method is demonstrated for 1-(2-pyridyl)imidazo[1,5-a]pyridines, it provides a conceptual framework for synthesizing related 1-(pyridin-4-yl) derivatives by modifying the pyridine position.
Cyclocondensation Using Nitroalkanes and Phosphorous Acid
Another reported synthesis involves cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid and polyphosphoric acid medium.
- Starting materials: 2-(aminomethyl)pyridines and nitroalkanes.
- Conditions: Polyphosphoric acid medium, elevated temperature.
- Outcome: Medium to good yields of imidazo[1,5-a]pyridines.
- Limitations: Sensitive to steric hindrance; harsh reaction conditions.
This approach is less common for preparing carboxylic acid derivatives but is valuable for accessing diverse imidazo[1,5-a]pyridine cores.
Multi-Step Synthesis via Brominated Intermediates and Oxidation
A linear synthetic route starts from commercially available brominated imidazo[1,5-a]pyridine derivatives, followed by Vilsmeier–Haack formylation, silver nitrate-mediated oxidation to carboxylic acid, and subsequent functionalization.
- Example: 7-bromoimidazo[1,5-a]pyridine is converted to the aldehyde, then oxidized to 7-bromoimidazo[1,5-a]pyridine-3-carboxylic acid.
- Coupling: The carboxylic acid intermediate is coupled with amines to form amides.
- Advantages: Allows introduction of diverse substituents via Suzuki coupling on brominated intermediates.
- This methodology is adaptable for preparing 1-(pyridin-4-yl) substituted derivatives by appropriate choice of boronic acids and coupling partners.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Ritter-type Bi(OTf)3 catalyzed | 2-Aminopyridines + nitriles | Bi(OTf)3, p-TsOH, DCE | 150 °C, sealed tube, overnight | 33–95 | High yields, functional group tolerance | High temperature, sealed tube needed |
| I2-mediated C–H amination | 2-Pyridyl ketones + alkylamines | I2, NaOAc | Mild heating, one-pot | Moderate to high | Transition-metal-free, scalable | Mainly for 1-(2-pyridyl) derivatives |
| Cyclocondensation with nitroalkanes | 2-(Aminomethyl)pyridines + nitroalkanes | Phosphorous acid, polyphosphoric acid | High temperature, harsh | Medium to good | Access to diverse cores | Harsh conditions, steric sensitivity |
| Multi-step bromide route | Brominated imidazo[1,5-a]pyridines | DMF/POCl3 (Vilsmeier), AgNO3 oxidation, Suzuki coupling | Multiple steps, moderate temp | Good to excellent | Versatile substitution, well-defined steps | Multi-step, requires brominated precursors |
Summary of Key Research Findings
- The Ritter-type reaction catalyzed by Bi(OTf)3 and p-TsOH is a highly efficient and versatile method for synthesizing 1-(pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid derivatives, with yields up to 95% depending on the nitrile substrate.
- Transition-metal-free iodine-mediated sp3 C–H amination offers a green and scalable alternative, though demonstrated primarily for 1-(2-pyridyl) derivatives, it suggests potential adaptation for 1-(pyridin-4-yl) analogs.
- Cyclocondensation using nitroalkanes provides access to imidazo[1,5-a]pyridines but involves harsher conditions and is sensitive to steric effects.
- Multi-step synthetic routes starting from brominated imidazo[1,5-a]pyridines allow for precise functionalization and incorporation of the carboxylic acid group, enabling further derivatization.
Chemical Reactions Analysis
Carboxylic Acid Derivative Reactions
The carboxylic acid group at the 3-position undergoes classical acid-mediated transformations, enabling diversification for pharmaceutical applications.
Table 1: Reactions at the Carboxylic Acid Group
-
Esterification : Reactivity with alcohols under acidic conditions produces esters, critical for prodrug strategies.
-
Amidation : Coupling with amines using carbodiimide reagents generates amides, a common motif in kinase inhibitors .
Heterocyclic Core Reactions
The imidazo[1,5-a]pyridine scaffold participates in electrophilic substitutions and cross-coupling reactions, leveraging the electron-rich nitrogen atoms.
Table 2: Electrophilic Substitution and Cross-Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitroimidazo[1,5-a]pyridine derivative | 58% | |
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub>, DCM | 7-Bromoimidazo[1,5-a]pyridine derivative | 63% | |
| Suzuki-Miyaura coupling | Aryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives | 75% |
-
Electrophilic substitution : Nitration and bromination occur preferentially at the 5- and 7-positions due to the directing effects of the nitrogen atoms.
-
Cross-coupling : Palladium-catalyzed Suzuki reactions enable the introduction of aryl groups for structure-activity relationship (SAR) studies.
Scientific Research Applications
1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers
Imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 138891-51-7)
- Structural Difference : Carboxylic acid at position 1 instead of position 3.
- No direct biological data available, but positional isomers often exhibit divergent binding affinities .
Imidazo[1,5-a]pyridine-7-carboxylic acid
- Structural Difference : Carboxylic acid at position 7.
- However, synthetic routes for 7-substituted derivatives are less documented .
Heterocycle Variants
Pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2)
- Structural Difference : Replaces the imidazole ring with pyrazole.
- Melting point: 199–201°C .
- Synthetic Note: Synthesized via esterification (e.g., methyl pyrazolo[1,5-a]pyridine-3-carboxylate, CAS 63237-84-3) followed by hydrolysis .
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-45-9)
- Structural Difference : Methoxy group at position 7.
Substituent Variations
1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (Compound 22)
- Structural Difference : Bromine at position 7 and a carboxamide group.
- Impact : Bromine enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Yield: 78% .
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP | PSA (Ų) |
|---|---|---|---|---|---|
| 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid* | C₁₂H₉N₃O₂ | 239.22 | Not reported | ~1.5 | 70.1 |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | C₈H₆N₂O₂ | 162.14 | 199–201 | 1.35 | 54.6 |
| 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | C₉H₈N₂O₃ | 192.17 | Not reported | ~1.2 | 65.6 |
*Estimated values based on structural analogs.
Biological Activity
1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its imidazo[1,5-a]pyridine structure fused with a pyridine ring and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry for its diverse biological activities, including potential applications in oncology, antimicrobial therapy, and neuropharmacology. The following sections provide an overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H9N3O2
- Molecular Weight : 239.23 g/mol
- IUPAC Name : 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
- Canonical SMILES : C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=NC=C3
Biological Activities
Research indicates that 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid exhibits several significant biological activities:
- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may act by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : Preliminary tests suggest that this compound possesses activity against a range of pathogens, including bacteria and fungi.
- Neuropharmacological Effects : There is emerging evidence that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neuropsychiatric disorders.
The mechanism of action for 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It may modulate the activity of receptors related to neurotransmission, contributing to its neuropharmacological effects.
Antitumor Activity
A study published in MDPI reports the antiproliferative effects of various derivatives of imidazo[1,5-a]pyridine compounds, including 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid. The IC50 values (the concentration required to inhibit cell growth by 50%) were significantly lower than those of control compounds, indicating enhanced efficacy against cancer cell lines such as HeLa and MDA-MB-231 .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit broad-spectrum antimicrobial activity. For example, studies have shown that modifications to the imidazo-pyridine core can enhance antibacterial potency against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
The following table compares 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid with structurally similar compounds:
| Compound Name | Structural Features | Key Activities |
|---|---|---|
| Imidazo[1,2-a]pyridine-6-carboxylic acid | Similar imidazole-pyridine framework | Antitumor properties |
| Imidazo[1,5-a]pyridine-7-carboxylic acid | Variation at the carboxylic position | Antiviral activity |
| 3-Methyl-imidazo[4,5-b]pyridine-6-carboxylic acid | Methyl substitution on the imidazole ring | Antidepressant effects |
| 5-Chloro-imidazo[4,5-b]pyridine-2-carboxylic acid | Chlorine substitution enhancing reactivity | Potential anti-inflammatory properties |
This comparison highlights the versatility of imidazo-pyridine derivatives while showcasing the unique properties of 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid due to its specific substitutions and functional groups.
Q & A
Basic: What are the established synthetic routes for 1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid?
Methodological Answer:
A widely used approach involves one-pot multicomponent reactions to construct the imidazo[1,5-a]pyridine core. For example, a three-component reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature yields substituted derivatives efficiently . Key steps include:
- Reagent selection : Meldrum’s acid acts as both a carbonyl precursor and cyclization agent.
- Solvent choice : Water is favored for green chemistry compliance, reducing environmental impact .
- Catalyst : Piperidine (0.3 mmol) facilitates imine formation and cyclization .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization typically involves:
- Spectroscopy : NMR (¹H/¹³C) to confirm regiochemistry and substituent positions. For example, the pyridyl proton signals appear downfield (δ 8.5–9.0 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Used in advanced studies to resolve ambiguities in regioselectivity or stereochemistry (e.g., derivatives in ) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Critical parameters include:
- Temperature control : Room temperature minimizes side reactions (e.g., decomposition of Meldrum’s acid) .
- Solvent polarity : Polar solvents like water enhance cyclization efficiency but may require phase-transfer catalysts for hydrophobic intermediates .
- Catalyst loading : Excess piperidine (>0.5 mmol) can lead to byproducts; stoichiometric optimization is essential .
- Workup : Recrystallization in ethanol removes unreacted starting materials .
Advanced: What strategies address regioselectivity challenges during synthesis?
Methodological Answer:
Regioselectivity is influenced by:
- Substituent effects : Electron-withdrawing groups on aryl aldehydes favor cyclization at the C3 position .
- Reaction conditions : Hydrazine hydrate in specific ratios can shift pathways toward cyanopyrazoles or aminopyrazoles (e.g., Scheme 5 in ) .
- Computational modeling : DFT calculations predict transition-state energies to guide substituent placement .
Advanced: How is the biological activity of derivatives evaluated in academic research?
Methodological Answer:
A standard assay involves:
- Enzyme inhibition : Papain is used as a model cysteine protease. Derivatives (0.2 mM) are incubated with papain (0.05 mM) and Bz-DL-Arg-pNA substrate at 37°C. Activity is quantified via absorbance at 410 nm after acid quenching .
- Thermodynamic studies : Assays at 32°C and 42°C determine ΔG, ΔH, and ΔS to correlate binding affinity with structural modifications .
Advanced: How can contradictory data in literature regarding synthesis pathways be resolved?
Methodological Answer:
Contradictions arise from:
- Divergent conditions : Varying solvent systems (e.g., DMF vs. water) may lead to different intermediates. Systematic replication under standardized conditions is critical .
- Analytical discrepancies : Cross-validate characterization data (e.g., compare melting points, NMR shifts) with published benchmarks .
- Mechanistic studies : Isotopic labeling (e.g., ¹⁵N) tracks reaction pathways to confirm intermediates .
Advanced: What role do substituents play in modulating biological activity?
Methodological Answer:
- Hydrophobic groups : 3-(4-Methoxyphenyl) derivatives enhance membrane permeability, improving inhibitory potency against proteases .
- Electron-deficient moieties : Nitro or chloro substituents increase electrophilicity, enhancing covalent binding to enzyme active sites .
- Thermodynamic profiling : Derivatives with lower ΔG values (e.g., 3d in ) show stronger inhibition due to favorable binding entropy .
Advanced: How are green chemistry principles applied in synthesizing this compound?
Methodological Answer:
- Solvent selection : Water replaces toxic organic solvents (e.g., DCM) to reduce waste .
- Catalyst recycling : Piperidine can be recovered via distillation in scaled-up reactions .
- Atom economy : One-pot reactions minimize intermediate isolation steps, improving efficiency .
Advanced: What computational tools assist in designing novel derivatives?
Methodological Answer:
- Docking studies : AutoDock Vina predicts binding poses of derivatives with cysteine proteases, prioritizing synthesis targets .
- QSAR models : Regression analysis correlates logP values (e.g., 1.12 for methyl esters in ) with bioavailability .
- MD simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories .
Advanced: How are stability and degradation profiles analyzed for this compound?
Methodological Answer:
- Forced degradation : Exposure to heat (60°C), light (UV), and humidity (75% RH) identifies labile functional groups (e.g., ester hydrolysis) .
- HPLC-MS : Monitors degradation products; pyridine ring oxidation is a common pathway .
- Accelerated stability studies : Samples stored at 25°C/60% RH for 6 months assess long-term storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
